molecular formula C22H19N3O3 B14246304 Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- CAS No. 304668-50-6

Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-

Katalognummer: B14246304
CAS-Nummer: 304668-50-6
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: VYAHRJXJLCDGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate typically involves the reaction of 2-hydroxy-5-benzaldehyde with a suitable aniline derivative under reflux conditions in a solvent like dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by washing with water and ethanol, followed by recrystallization from diethyl ether .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the methoxy and acetate groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(((4-(phenyldiazenyl)phenyl)imino)methyl)benzoic acid: Similar structure with a benzoic acid group instead of an acetate group.

    2-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenyl acetate:

Uniqueness

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

304668-50-6

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

[2-methoxy-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C22H19N3O3/c1-16(26)28-21-13-8-17(14-22(21)27-2)15-23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-15H,1-2H3

InChI-Schlüssel

VYAHRJXJLCDGCR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.